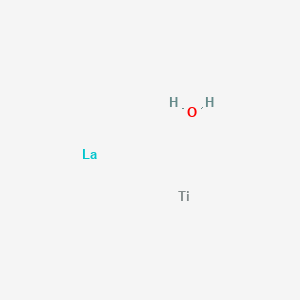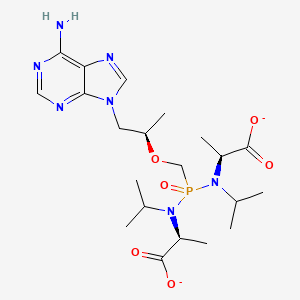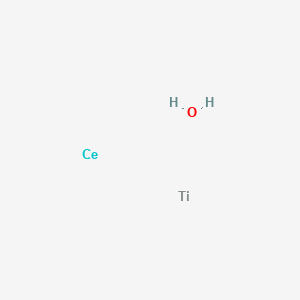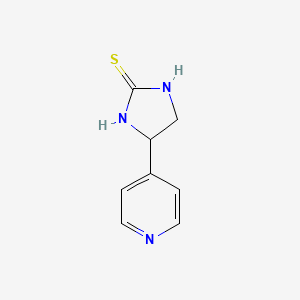
Lanthanum;titanium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lanthanum titanium hydrate is a compound that combines lanthanum, titanium, and water molecules. It is known for its unique properties and applications in various fields, including materials science, chemistry, and electronics. The compound typically exists in a hydrated form, where water molecules are integrated into its crystal structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lanthanum titanium hydrate can be synthesized using various methods, including sol-gel, solvothermal, and solid-state reactions. One common method involves the sol-gel process, where lanthanum acetate hydrate and titanium isopropoxide are used as precursors. The reaction is carried out in the presence of a solvent, such as ethanol, and a chelating agent, like acetic acid. The mixture is then heated to form a gel, which is subsequently dried and calcined to obtain the final product .
Industrial Production Methods: In industrial settings, lanthanum titanium hydrate is often produced using high-temperature solid-state reactions. This involves mixing lanthanum oxide and titanium dioxide powders, followed by heating the mixture at temperatures ranging from 1000°C to 1400°C. The resulting product is then cooled and ground to obtain the desired particle size .
Chemical Reactions Analysis
Types of Reactions: Lanthanum titanium hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can react with oxygen to form lanthanum titanate, a compound with significant applications in electronics and catalysis .
Common Reagents and Conditions: Common reagents used in reactions with lanthanum titanium hydrate include oxygen, hydrogen, and various acids and bases. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving lanthanum titanium hydrate include lanthanum titanate, lanthanum oxide, and titanium dioxide. These products have various applications in different fields, such as catalysis, electronics, and materials science .
Scientific Research Applications
Lanthanum titanium hydrate has numerous scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including oxidation and reduction processes. In biology, it has potential applications in drug delivery systems and as a component in bio-compatible materials. In medicine, lanthanum titanium hydrate is being explored for its potential use in imaging and diagnostic tools. In industry, it is used in the production of high-temperature sensors and as a component in advanced ceramics .
Mechanism of Action
The mechanism of action of lanthanum titanium hydrate involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound’s surface properties facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates. In biological systems, lanthanum titanium hydrate can interact with cellular components, potentially influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Lanthanum titanium hydrate can be compared with other similar compounds, such as lanthanum titanate and lanthanum oxide. While all these compounds share some common properties, lanthanum titanium hydrate is unique due to its hydrated form, which imparts distinct physical and chemical characteristics. Similar compounds include lanthanum titanate, lanthanum oxide, and titanium dioxide .
Properties
Molecular Formula |
H2LaOTi |
|---|---|
Molecular Weight |
204.788 g/mol |
IUPAC Name |
lanthanum;titanium;hydrate |
InChI |
InChI=1S/La.H2O.Ti/h;1H2; |
InChI Key |
LWCITCKJZUEVJA-UHFFFAOYSA-N |
Canonical SMILES |
O.[Ti].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((2R)-1-(((3-(Aminomethyl)cyclohexyl)methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B12341845.png)

![4-[[4-[[1,3-Dioxo-1-[(2-oxo-1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-5-yl)amino]butan-2-yl]diazenyl]benzoyl]amino]benzamide](/img/structure/B12341861.png)
![ethyl (2E)-2-chloro-2-[2-(4-chloro-2-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B12341879.png)
![11-[(3-Bromophenyl)methyl]-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12341881.png)
![3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B12341888.png)


![tert-butyl (3aR,8R,8aR)-8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B12341902.png)
![(3R)-4-[[(2R)-1-[[(2R)-5-amino-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-phenylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-[[(2R,3S)-2-[[(2R)-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12341904.png)
![1H-Imidazo[1,2-b]pyrazole-1,6-dicarboxylic acid, 2,3-dihydro-, 1-(1,1-dimethylethyl) ester](/img/structure/B12341911.png)
![N-(3-cyanophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341918.png)


